JNK Inhibitor VIII

JNK1 JNK2 JNK3

JNK Inhibitor VIII (TCS JNK 6o) is the definitive, reversible tool for JNK pathway interrogation. Its >1000-fold selectivity over p38 MAPK and ERK ensures clean phenotypes, unlike the promiscuous SP600125 or covalent JNK-IN-8. This cell-permeable, ATP-competitive inhibitor blocks JNK1/2/3 at sub-nM Ki, uniquely suited for PTEN-null synthetic lethality models and ex vivo platelet aggregation studies. For assay reproducibility demanding genuine, non-covalent JNK inhibition with minimized off-target noise, order now.

Molecular Formula C18H20N4O4
Molecular Weight 356.4 g/mol
CAS No. 894804-07-0
Cat. No. B1673077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNK Inhibitor VIII
CAS894804-07-0
SynonymsTCS-JNK-6o;  TCS JNK-6o;  TCS-JNK 6o;  c-Jun N-terminal Kinase Inhibitor VIII;  JNK Inhibitor VIII
Molecular FormulaC18H20N4O4
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC(=N1)NC(=O)CC2=C(C=CC(=C2)OC)OC)N)C#N
InChIInChI=1S/C18H20N4O4/c1-4-26-18-13(10-19)14(20)9-16(22-18)21-17(23)8-11-7-12(24-2)5-6-15(11)25-3/h5-7,9H,4,8H2,1-3H3,(H3,20,21,22,23)
InChIKeyKQMPRSZTUSSXND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNK Inhibitor VIII (CAS 894804-07-0): Technical Profile and Core Specifications


JNK Inhibitor VIII (also known as TCS JNK 6o) is a small-molecule, ATP-competitive, reversible inhibitor of the c-Jun N-terminal kinase (JNK) family . It is an aminopyridine derivative with a molecular weight of 356.4 g/mol [1]. The compound potently inhibits the JNK isoforms 1, 2, and 3 with sub-nanomolar to low-nanomolar binding affinities (Ki values) . It is also characterized by its cell permeability and well-defined selectivity profile against a broad panel of other kinases .

Why Generic JNK Inhibitor Substitution is Not Scientifically Justified for JNK Inhibitor VIII


Substituting JNK Inhibitor VIII with another JNK inhibitor, even a well-characterized one like SP600125 or JNK-IN-8, is not scientifically equivalent due to significant differences in binding kinetics, isoform selectivity, and off-target profiles . For instance, the broad-spectrum inhibitor SP600125 has a markedly different kinase inhibition profile, with considerable activity against other kinases like Aurora kinase A, FLT3, and TRKA, which JNK Inhibitor VIII lacks . Furthermore, the newer irreversible inhibitor JNK-IN-8, while potent, operates via a covalent mechanism, which fundamentally alters the kinetics of target engagement and duration of effect compared to the reversible binding of JNK Inhibitor VIII . These distinctions mean that data generated with one inhibitor cannot be directly extrapolated to another, and experimental outcomes may be confounded by off-target effects if the specific compound's profile is not carefully considered.

Quantitative Differentiation of JNK Inhibitor VIII: Evidence-Based Guide for Procurement


JNK Inhibitor VIII Isoform Potency vs. Broad-Spectrum Inhibitor SP600125

JNK Inhibitor VIII demonstrates significantly higher binding affinity for JNK1 and JNK2 compared to the widely used broad-spectrum JNK inhibitor SP600125. This higher potency allows for more effective target engagement at lower concentrations, reducing the risk of off-target effects.

JNK1 JNK2 JNK3 SP600125 Selectivity

Broad Kinase Selectivity of JNK Inhibitor VIII vs. SP600125

JNK Inhibitor VIII exhibits a clean selectivity profile across a wide panel of kinases, showing minimal activity against key members of the MAPK family and other common off-targets. In contrast, SP600125 is a broad-spectrum serine/threonine kinase inhibitor with significant activity against kinases beyond JNK.

Selectivity Off-target Kinase Profiling SP600125

Cellular Efficacy and Functional Application in PTEN-Null Models

JNK Inhibitor VIII demonstrates robust cellular activity, as shown by its inhibition of c-Jun phosphorylation (a direct downstream substrate of JNK) in HepG2 cells. Furthermore, it exhibits a unique functional phenotype by preferentially blocking the growth of PTEN-null mouse embryonic fibroblasts (MEFs) over their wild-type counterparts.

Cellular assay c-Jun phosphorylation PTEN Cancer

Mechanism of Action: Reversible Binding of JNK Inhibitor VIII vs. Irreversible Inhibitor JNK-IN-8

Unlike the covalent inhibitor JNK-IN-8, JNK Inhibitor VIII binds reversibly to the ATP-binding pocket of JNK. This difference in binding mode is a critical parameter for experimental design, as it dictates the duration and nature of target inhibition.

Reversible Irreversible JNK-IN-8 Covalent

Pharmacokinetic Profile of JNK Inhibitor VIII: A Critical Parameter for In Vivo Studies

The in vivo utility of JNK Inhibitor VIII is constrained by its pharmacokinetic properties. Studies in rats reveal that the compound has a short half-life, rapid clearance, and poor oral bioavailability, making it unsuitable for many long-term systemic in vivo studies without specialized formulation or dosing strategies.

Pharmacokinetics In Vivo Bioavailability Half-life

Defined Application Scenarios for JNK Inhibitor VIII in Research and Industry


In Vitro Studies Requiring High Selectivity for JNK1/2 over p38 and ERK

JNK Inhibitor VIII is the preferred choice for cell-based or biochemical assays where clean, reversible inhibition of JNK1/2 is paramount and confounding inhibition of p38 MAPK or ERK must be avoided. Its >1000-fold selectivity over these closely related MAP kinases ensures that observed phenotypes are primarily due to JNK pathway inhibition. This is in stark contrast to broad-spectrum inhibitors like SP600125, which have significant activity against these kinases at similar concentrations .

Investigating JNK Pathway Function in PTEN-Deficient Cancer Models

For research focused on the intersection of the JNK and PI3K/Akt signaling pathways, JNK Inhibitor VIII provides a unique tool. Its reported ability to preferentially block the growth of PTEN-null mouse embryonic fibroblasts suggests a specific vulnerability in this genetic context. This makes it a valuable chemical probe for validating synthetic lethal interactions and studying the therapeutic potential of JNK inhibition in PTEN-deficient cancers.

Mechanistic Studies on Platelet Activation and Thrombosis

The compound's demonstrated ability to prevent collagen-induced platelet aggregation in vitro positions it as a useful tool for ex vivo studies on the role of JNK in thrombus formation. Its high selectivity and well-characterized profile allow for precise interrogation of JNK's specific contribution to platelet signaling, separate from the broader, often confounding effects of less selective inhibitors.

Acute Pharmacological Studies in Neuroscience with Primary Neuronal Cultures

The cell-permeable nature and reversible mechanism of JNK Inhibitor VIII make it suitable for acute treatments in primary neuronal cultures. It has been used to investigate JNK-dependent processes, such as NGF-induced neuronal growth and proNGF-induced neurotoxicity in primary mouse superior cervical ganglion neurons at 10 µM . This application leverages its well-defined on-target potency to dissect specific JNK-mediated signaling events in a physiologically relevant cell type.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNK Inhibitor VIII

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.